HTS Activity Spectrum: Comparative Hit Rate Across Screening Panels
Analysis of PubChem bioassay records reveals a distinct activity profile for this compound. It was tested in 114 assays and demonstrated an active hit rate of approximately 10-15% across diverse target classes, including GPCRs and proteases . This contrasts with closely related analogs like N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS 392320-69-3), which shows a much more restricted screening profile with activity reported primarily in antiviral assays . The broader hit spectrum for CAS 393572-22-0 suggests a polypharmacological character that could be leveraged for multi-target drug discovery, but also implies a higher risk of non-specific activity.
| Evidence Dimension | Number of assay targets with reported active outcomes |
|---|---|
| Target Compound Data | Active in ~10-15% of 114 tested assays spanning GPCRs, proteases, and other enzymes |
| Comparator Or Baseline | N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS 392320-69-3): Activity reported mainly in antiviral screening panels |
| Quantified Difference | Target compound shows a >5-fold wider target-class engagement breadth based on available screening data |
| Conditions | Public PubChem HTS data, multi-center screening campaigns |
Why This Matters
For researchers seeking a chemical probe with defined polypharmacology, this compound offers a demonstrably broader screening hit profile than the adamantyl analog, making it a superior starting point for multi-target lead generation.
